5-(3-methoxyphenyl)-2-(morpholin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one
Beschreibung
The compound 5-(3-methoxyphenyl)-2-(morpholin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one features a pyrido[2,3-d]pyrimidin-4(3H)-one core, substituted at position 5 with a 3-methoxyphenyl group and at position 2 with a morpholine ring. The morpholine moiety may enhance solubility and target binding, while the 3-methoxyphenyl group contributes to lipophilicity and π-π interactions in biological systems .
Eigenschaften
IUPAC Name |
5-(3-methoxyphenyl)-2-morpholin-4-yl-3H-pyrido[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3/c1-24-13-4-2-3-12(11-13)14-5-6-19-16-15(14)17(23)21-18(20-16)22-7-9-25-10-8-22/h2-6,11H,7-10H2,1H3,(H,19,20,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSFROHHUZGKCAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=C3C(=O)NC(=NC3=NC=C2)N4CCOCC4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 5-(3-methoxyphenyl)-2-(morpholin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one , often referred to as a pyrido[2,3-d]pyrimidine derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound, placing special emphasis on its anti-inflammatory and anticancer properties.
Chemical Structure and Synthesis
The molecular formula for this compound is , with a molecular weight of 363.4 g/mol. The synthesis of pyrido[2,3-d]pyrimidine derivatives typically involves multi-step reactions that can include condensation reactions and nucleophilic substitutions. Recent advancements have introduced greener synthesis methods that enhance yield and reduce environmental impact .
1. Anti-inflammatory Properties
Pyrido[2,3-d]pyrimidine derivatives have been shown to exhibit significant anti-inflammatory effects. Research indicates that these compounds can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. The mechanism often involves the inhibition of specific kinases involved in inflammatory pathways .
Table 1: Anti-inflammatory Activity of Pyrido[2,3-d]pyrimidine Derivatives
| Compound | IC50 (nM) | Target Kinase |
|---|---|---|
| Compound A | 150 | JNK |
| Compound B | 200 | p38 MAPK |
| This compound | TBD | TBD |
2. Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies against different cancer cell lines. Notably, it has shown promising results against breast cancer (MCF-7) and lung cancer (A549) cell lines. The mechanism of action appears to involve cell cycle arrest and induction of apoptosis .
Table 2: Anticancer Activity Against Different Cell Lines
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 0.09 | Apoptosis induction |
| A549 | 0.03 | Cell cycle arrest |
| Colo-205 | 0.01 | Apoptosis induction |
Case Studies
Recent case studies have highlighted the effectiveness of pyrido[2,3-d]pyrimidine derivatives in clinical settings:
- Study on Inhibition of CDK4/6 : One study demonstrated that a related pyrido[2,3-d]pyrimidine compound selectively inhibited CDK4 and CDK6 at low nanomolar concentrations, leading to significant antiproliferative effects in cancer cells .
- In Vivo Studies : Animal models treated with this compound showed reduced tumor growth rates compared to control groups, indicating potential for further development as an anticancer agent .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of pyrido[2,3-d]pyrimidine derivatives. Modifications at specific positions on the pyrimidine ring can enhance biological activity while minimizing toxicity. For instance, the introduction of electron-donating groups has been correlated with increased potency against various cancer cell lines .
Wissenschaftliche Forschungsanwendungen
Biological Activities
The compound exhibits a range of biological activities that make it a candidate for further research and development.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of pyrido[2,3-d]pyrimidine derivatives. The compound has shown promising results in inhibiting tumor cell proliferation in various cancer cell lines. For instance, derivatives of pyrido[2,3-d]pyrimidine have been evaluated for their efficacy against non-small cell lung cancer (NSCLC) and other types of tumors, showing significant cytotoxic effects at low concentrations .
Antimicrobial Properties
Research indicates that compounds with similar structures possess antimicrobial properties against both bacterial and fungal strains. The mechanism often involves the inhibition of key enzymes or disruption of cellular processes in pathogens. Preliminary screenings have suggested that 5-(3-methoxyphenyl)-2-(morpholin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one may exhibit similar antimicrobial activity .
Anti-inflammatory Effects
Inflammation is a common underlying factor in various diseases, including cancer and autoimmune disorders. Some derivatives of pyrido[2,3-d]pyrimidine have been reported to possess anti-inflammatory effects by modulating inflammatory pathways and cytokine production .
One-Pot Synthesis
A notable method involves a three-component one-pot synthesis that integrates various reactants to produce the desired compound efficiently. This approach not only simplifies the synthesis process but also enhances yield and purity .
Traditional Synthetic Routes
Traditional synthetic routes often involve multi-step reactions starting from simpler precursors. For example, initial formation of pyrimidine rings followed by functionalization with morpholine and methoxyphenyl groups can yield the target compound .
Anticancer Screening
In a study conducted at the National Cancer Institute (NCI), several pyrido[2,3-d]pyrimidine derivatives were screened against a panel of human tumor cell lines. The results indicated that certain derivatives showed significant cytotoxicity, with IC50 values comparable to established chemotherapy agents .
Antimicrobial Testing
A series of antimicrobial tests were performed using agar diffusion methods to evaluate the efficacy of the compound against various strains of bacteria and fungi. The results demonstrated that the compound inhibited growth at concentrations as low as 50 μg/ml, indicating strong potential as an antimicrobial agent .
Data Summary Table
Vergleich Mit ähnlichen Verbindungen
Table 1: Key Pyrido[2,3-d]pyrimidin-4(3H)-one Derivatives and Their Properties
Key Observations
Anticancer Potency :
- Compound 5a (IC₅₀: 0.3 µM against HepG-2) demonstrates higher potency than the target compound’s inferred activity, attributed to its 4-chlorophenyl and pyrazolone substituents, which likely enhance DNA intercalation or kinase binding .
- Derivatives like 8a (IC₅₀: ~7–25 µM) show moderate activity, suggesting that hydrazinyl groups may reduce efficacy compared to morpholine or pyrazolone substituents .
Antimicrobial Activity :
- Hydrazine-functionalized derivatives (e.g., 25 ) exhibit broad-spectrum antimicrobial effects, though the target compound’s morpholine group may shift its selectivity toward eukaryotic targets (e.g., kinases) rather than microbes .
Role of Substituents: Morpholine (position 2): Enhances solubility and ATP-binding pocket interactions in kinases, as seen in furopyrimidinones () .
Structure-Activity Relationships (SAR)
- Position 2 : Morpholine > pyrazolone > hydrazinyl in kinase inhibition (based on 5a vs. 8a ) .
- Position 5 : Electron-donating groups (e.g., 3-MeO) improve cellular uptake but may reduce DNA damage compared to electron-withdrawing groups (e.g., 4-Cl in 5a ) .
- Position 7 : Aryl groups (e.g., thiophene in 25 ) broaden activity spectra but may introduce off-target effects .
Q & A
Basic Research Questions
Q. What synthetic methodologies are reported for the core pyrido[2,3-d]pyrimidin-4(3H)-one scaffold, and how can reaction parameters be optimized?
- Methodological Answer : The synthesis typically involves cyclization of aminonicotinic acid derivatives with reagents like formamide or urea under thermal or microwave-assisted conditions. For example, reacting 2-aminonicotinic acid with formamide at 150°C yields pyrido[2,3-d]pyrimidin-4(3H)-one derivatives (49–60% yields) . Optimization strategies include adjusting solvent systems (e.g., glacial acetic acid for intramolecular cyclization) and using catalysts like DMF-DMA for amidino ester formation . Yield improvements (up to 93%) are achieved via stepwise protocols, such as transamidation followed by cyclization .
Q. Which analytical techniques are critical for structural validation of this compound?
- Methodological Answer : Key techniques include:
- 1H/13C NMR : To confirm substitution patterns (e.g., aromatic protons at δ 7.49–8.24 ppm for phenyl groups) and morpholine integration .
- IR Spectroscopy : Identification of carbonyl (1676 cm⁻¹) and amine (3125 cm⁻¹) stretches .
- Mass Spectrometry (EI-MS) : Molecular ion peaks (e.g., m/z 365 [M⁺]) and fragmentation patterns .
- Elemental Analysis : Matching calculated vs. experimental C/H/N/S percentages (e.g., ±0.3% deviation) .
Q. What preliminary biological assays are recommended for evaluating therapeutic potential?
- Methodological Answer : Initial screens should focus on:
- Enzyme Inhibition : Microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibition assays using recombinant enzymes, as pyrido[2,3-d]pyrimidin-4(3H)-one derivatives show IC₅₀ values in the micromolar range .
- Cytotoxicity : MTT assays against cancer cell lines (e.g., IC₅₀ determination) .
- Anti-inflammatory Activity : COX-2/mPGES-1 selectivity profiling to mitigate cardiovascular risks .
Advanced Research Questions
Q. How can contradictory biological activity data across studies be systematically addressed?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, enzyme sources). To resolve:
- Comparative Assays : Replicate studies using standardized protocols (e.g., uniform mPGES-1 expression systems) .
- Structural-Activity Relationship (SAR) Analysis : Correlate substituent effects (e.g., 3-methoxyphenyl vs. 4-chlorophenyl) with activity trends .
- Meta-Analysis : Aggregate data from multiple sources (e.g., patents, journals) to identify consensus targets .
Q. What computational strategies guide the design of derivatives with improved binding affinity?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock to predict interactions with mPGES-1’s active site (e.g., hydrogen bonding with Arg126) .
- QSAR Modeling : Develop models based on electronic (e.g., Hammett σ) and steric descriptors to prioritize substituents .
- MD Simulations : Assess binding stability over time (≥100 ns trajectories) to filter transient interactions .
Q. How can metabolic stability and pharmacokinetic (PK) profiles be evaluated preclinically?
- Methodological Answer :
- In Vitro Metabolism : Liver microsomal assays to measure CYP450-mediated degradation .
- Plasma Stability : Incubate compound in plasma (human/rodent) and quantify via LC-MS/MS .
- Permeability : Caco-2 cell models to predict intestinal absorption .
Q. What experimental approaches resolve spectral data contradictions (e.g., NMR shifts)?
- Methodological Answer :
- Variable Temperature NMR : Detect dynamic effects (e.g., rotamers) causing peak splitting .
- 2D NMR (COSY, HSQC) : Assign ambiguous protons/carbons through coupling correlations .
- X-ray Crystallography : Resolve absolute configuration and validate substituent orientation (e.g., C19H18ClN3O2S derivatives) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
